molecular formula C5H4F2N2O B566596 4-Amino-3,5-difluoropyridin-2-ol CAS No. 105252-96-8

4-Amino-3,5-difluoropyridin-2-ol

Cat. No.: B566596
CAS No.: 105252-96-8
M. Wt: 146.097
InChI Key: MDNYKORFLNFQHP-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H4F2N2O. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both amino and fluorine substituents on the pyridine ring. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluoropyridin-2-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent quality and scalability. These methods leverage advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

4-Amino-3,5-difluoropyridin-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-3,5-difluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYKORFLNFQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286799
Record name 4-Amino-3,5-difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-96-8
Record name 4-Amino-3,5-difluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105252-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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